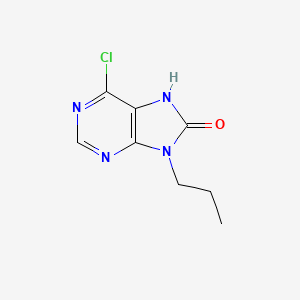

6-Chloro-9-propyl-7H-purin-8(9H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9ClN4O |

|---|---|

Molecular Weight |

212.63 g/mol |

IUPAC Name |

6-chloro-9-propyl-7H-purin-8-one |

InChI |

InChI=1S/C8H9ClN4O/c1-2-3-13-7-5(12-8(13)14)6(9)10-4-11-7/h4H,2-3H2,1H3,(H,12,14) |

InChI Key |

QAQSHXZIPVCNGW-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=C(C(=NC=N2)Cl)NC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 9 Propyl 7h Purin 8 9h One and Its Analogues

Strategies for the Construction of the 6-Chloro-9-propyl-7H-purin-8(9H)-one Core

The assembly of the this compound structure can be approached through several synthetic routes, primarily involving the sequential or concerted formation of the purine (B94841) ring system and the introduction of the desired chloro and propyl substituents.

Direct Halogenation Approaches for Purine C-6 Chlorination

A common and direct method for introducing a chlorine atom at the C-6 position of a purine ring is through the chlorination of a corresponding 6-hydroxypurine (hypoxanthine) precursor. The starting material would be 9-propyl-hypoxanthine. This transformation is typically achieved using potent chlorinating agents.

Phosphorus oxychloride (POCl₃) is a frequently employed reagent for this purpose. The reaction often requires elevated temperatures and may be performed in the presence of a tertiary amine, such as N,N-dimethylaniline, which can facilitate the reaction. google.com Another approach involves the use of a phase-transfer catalyst, like a tetrasubstituted ammonium (B1175870) chloride, in an inert organic solvent such as acetonitrile (B52724). google.com This method can be particularly useful for substrates with limited solubility.

For more complex purine derivatives, including nucleosides, milder and more selective methods are often necessary. Photoredox/nickel dual catalysis has emerged as a powerful tool for the cross-coupling of 6-chloropurines with alkyl bromides, although this is more relevant for C-6 functionalization rather than direct chlorination. nih.gov

N-Alkylation Reactions for Propyl Group Introduction at N-9

The introduction of the propyl group at the N-9 position of the purine ring is a critical step. Direct alkylation of a pre-existing 6-chloro-7H-purin-8(9H)-one or a suitable precursor like 6-chloropurine (B14466) is a common strategy. acs.org However, a significant challenge in the direct alkylation of purines is controlling the regioselectivity, as alkylation can occur at multiple nitrogen atoms, primarily N-7 and N-9, leading to isomeric mixtures. acs.orgnih.gov

Typically, direct alkylation with an alkyl halide (e.g., propyl bromide or iodide) under basic conditions often yields a mixture of N-7 and N-9 isomers, with the N-9 isomer being the thermodynamically more stable and, therefore, often the major product. acs.orgnih.gov The choice of base (e.g., potassium carbonate, DBU) and solvent (e.g., DMF, acetonitrile) can influence the ratio of these isomers. ub.eduresearchgate.net Microwave-assisted alkylation has been shown to improve yields and selectivity in some cases. ub.edu

To achieve higher regioselectivity for N-9 alkylation, several strategies have been developed. One approach involves using a bulky substituent on the purine ring that sterically hinders the N-7 position, thereby directing the incoming alkyl group to N-9. acs.orgnih.gov Another method is the silylation of the purine, followed by alkylation in the presence of a Lewis acid catalyst like SnCl₄, which can favor the formation of the N-9 isomer under specific conditions. nih.gov

Cyclization and Annulation Reactions from Precursors (e.g., Pyrimidine (B1678525) and Imidazole (B134444) Derivatives)

A powerful and regiochemically unambiguous method for constructing the purine core is through the cyclization of appropriately substituted pyrimidine or imidazole precursors. acs.org This approach builds the purine ring system with the desired substituents already in place or in a manner that directs their subsequent introduction.

The Traube purine synthesis is a classic example, which involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon unit source. To synthesize this compound, one could envision starting with a 4,5-diamino-6-chloropyrimidine and reacting it with a source that provides the C-8 carbonyl and the N-9 propyl group.

More modern variations involve one-pot reactions where a 6-chloropyrimidine-4,5-diamine (B126448) is condensed with an aldehyde in the presence of a catalyst. researchgate.net For instance, the reaction of 5-amino-4-chloro-6-alkylaminopyrimidines with N,N-dimethylalkaneamides and alkoxide ions can lead to 6-alkoxy-8,9-dialkylpurines. researchgate.net While not a direct route to the target compound, it illustrates the principle of building the purine ring from a pyrimidine precursor.

Similarly, cyclization of imidazole derivatives can also afford the purine skeleton. acs.org These methods, while often multi-step and labor-intensive, offer excellent control over the final structure. acs.org

One-Pot and Multi-Component Reaction Sequences

To improve efficiency and reduce the number of synthetic steps, one-pot and multi-component reactions are highly desirable. For purine synthesis, these strategies often involve the in-situ generation of a reactive intermediate that undergoes subsequent cyclization.

For example, a one-pot synthesis of 6-chloro-8-substituted-9H-purine derivatives has been reported using the condensation of 6-chloropyrimidine-4,5-diamine with various aldehydes catalyzed by cellulose (B213188) sulfuric acid. researchgate.net Another approach describes a copper-catalyzed one-pot synthesis of 7,9-dialkylpurin-8-one analogues, which avoids the pre-formation of quaternary ammonium salts. nih.gov These methods highlight the potential for developing a streamlined synthesis of this compound.

Catalytic Systems and Reaction Condition Optimization in Purine Synthesis

Catalysis plays a pivotal role in modern purine synthesis, enabling milder reaction conditions, improved yields, and enhanced selectivity. As mentioned, Lewis acids like SnCl₄ can be used to direct the regioselectivity of N-alkylation. nih.gov Phase-transfer catalysts are also employed in chlorination reactions. google.com

Heterogeneous catalysts, such as silver supported on silica (B1680970) (Ag/SiO₂), have been used for the one-pot synthesis of chloro-8-substituted-9H-purine derivatives. researchgate.net These catalysts are often reusable and offer environmental benefits. researchgate.net

Optimization of reaction conditions, including solvent, temperature, and catalyst loading, is crucial for maximizing the yield of the desired product and minimizing side reactions. For instance, in the tert-butylation of 6-chloropurine, the amount of SnCl₄ catalyst was found to have a significant impact on the conversion of the starting material. acs.orgnih.gov Microwave irradiation has also been demonstrated to accelerate reactions and improve outcomes in the N-alkylation of purines. ub.edu

Regioselective Synthesis and Isomer Control in this compound Derivatives

As previously discussed, controlling regioselectivity is a major challenge in the synthesis of N-substituted purines. The direct alkylation of 6-chloropurine, a common precursor, typically results in a mixture of N-7 and N-9 alkylated products. acs.orgub.edu The thermodynamically more stable N-9 isomer usually predominates, but the N-7 isomer is often formed as a significant byproduct. acs.orgnih.gov

Several factors influence the N-7/N-9 ratio:

Steric Hindrance: Bulky alkylating agents or substituents on the purine ring can favor N-9 alkylation by sterically blocking the N-7 position. acs.orgnih.gov

Reaction Conditions: The choice of base, solvent, and temperature can modulate the regioselectivity. For example, using DBU as a base in acetonitrile for the methylation of 6-chloropurine gave a mixture of N-7 and N-9 products. ub.edu

Silylation: Pre-silylation of the purine followed by catalyzed alkylation can offer a degree of control, with different Lewis acids potentially favoring different isomers. acs.orgnih.gov

Protecting Groups: The use of protecting groups can be a reliable but lengthy strategy to ensure regioselective alkylation.

For the synthesis of derivatives of this compound, achieving regiochemical purity is essential for establishing clear structure-activity relationships. Therefore, methods that offer unambiguous regioselective synthesis, such as the cyclization of pre-functionalized precursors, are often preferred despite their potential for being more synthetically demanding. acs.org

Data Tables

Table 1: Selected N-Alkylation Reactions of Purine Derivatives

| Starting Material | Alkylating Agent | Base/Catalyst | Solvent | Conditions | Product(s) | Yield (%) | Reference |

| 6-Chloropurine | Methyl iodide | DBU | Acetonitrile | 48 h | N-7 and N-9 methyl | 8 and 12 | ub.edu |

| 6-Chloropurine | Isopropyl bromide | (Bu)₄NOH | Acetonitrile | Microwave | N-9 isopropyl | High | ub.edu |

| 6-Chloropurine | tert-Butyl bromide | SnCl₄/BSA | Acetonitrile | 80°C, 5 h | N-9 tert-butyl | 39 | nih.gov |

| 6-Chloropurine | tert-Butyl bromide | SnCl₄/BSA | DCE | rt, 19 h | N-7 tert-butyl | - | nih.gov |

Interactive Data Table 1: Selected N-Alkylation Reactions of Purine Derivatives

Table 2: One-Pot Synthesis of Substituted Purines

| Pyrimidine Precursor | Reagent 2 | Catalyst | Conditions | Product | Yield (%) | Reference |

| 6-Chloropyrimidine-4,5-diamine | Various aldehydes | Cellulose sulfuric acid | Solvent-free | 6-Chloro-8-substituted-9H-purines | High to excellent | researchgate.net |

| 6-Chloropyrimidine-4,5-diamine | Substituted acids | Ag/SiO₂ | - | Chloro-8-substituted-9H-purines | Excellent | researchgate.net |

Interactive Data Table 2: One-Pot Synthesis of Substituted Purines

Control of N-7 versus N-9 Alkylation Regioselectivity

The alkylation of the purine nucleus is a fundamental transformation, but it often presents a challenge in controlling regioselectivity between the N-7 and N-9 positions of the imidazole ring. Direct alkylation of purines, typically using an alkyl halide in the presence of a base, frequently yields a mixture of N-7 and N-9 alkylated isomers. acs.orgnih.gov Generally, the N-9 isomer is the thermodynamically more stable and, therefore, the major product. nih.govub.edu However, specific strategies have been developed to influence and control the site of alkylation.

Several factors dictate the outcome of the alkylation reaction:

Reaction Conditions: By carefully controlling reaction conditions, one can favor either the kinetic or thermodynamic product. For instance, a new method for direct regioselective N-7 tert-alkylation of 6-substituted purines was developed using N-trimethylsilylated purines and a tert-alkyl halide with SnCl₄ as a catalyst under kinetically controlled conditions. acs.orgnih.gov Conversely, conducting the same reaction at a higher temperature (80 °C) shifts the selectivity to favor the N-9 isomer, which is the thermodynamically preferred product. acs.orgnih.gov Microwave-assisted alkylation has also been shown to improve regioselectivity towards the N-9 position and significantly reduce reaction times. ub.edu

Substituent Effects: The nature of substituents on the purine ring can influence the regioselectivity of alkylation. The presence of certain groups at the C-6 position plays a crucial role during regioselective reactions. acs.orgnih.gov

Steric Hindrance: A powerful strategy for achieving regiospecific N-9 alkylation involves sterically shielding the N-7 position. Researchers have developed 6-(azolyl)purine derivatives where the azole ring is coplanar with the purine ring, positioning a C-H bond of the azole directly over the N-7 nitrogen. acs.orgnih.gov This steric hindrance effectively blocks alkylating agents from attacking the N-7 position, leading to exclusive formation of the N-9 alkylated product. acs.orgnih.gov

Table 1: Regioselectivity in the Alkylation of 6-Chloropurine

| Alkylation Method | Key Reagents | Predominant Isomer | Reference |

|---|---|---|---|

| Direct Alkylation | Alkyl halide, Base (e.g., NaH) | Mixture (N-9 major) | nih.govub.edu |

| Kinetically Controlled tert-Alkylation | BSA, SnCl₄, tert-alkyl halide, rt | N-7 | acs.orgnih.gov |

| Thermodynamically Controlled tert-Alkylation | BSA, SnCl₄, tert-alkyl halide, 80 °C | N-9 | acs.orgnih.gov |

| Shielding via C-6 Substituent | 6-(2-butylimidazol-1-yl) group, NaH, EtI | N-9 (exclusive) | acs.orgnih.gov |

| Microwave-Assisted Alkylation | Tetrabutylammonium (B224687) hydroxide (B78521), Microwave | N-9 | ub.edu |

Stereoselective Synthesis of Chiral Purine Analogues

The introduction of chirality into purine analogues is a critical aspect of medicinal chemistry, as stereoisomers can exhibit significantly different biological activities. nih.govbohrium.com Adenosine (B11128) and guanosine (B1672433) derivatives bearing chiral substituents, for example, have shown promise as selective agents for cancer therapy, metabolic disorders, and neuronal conditions. nih.govbohrium.com

The stereoselective synthesis of chiral purine analogues can be achieved through several approaches:

Use of Chiral Starting Materials: A common strategy involves coupling the purine base with a chiral synthon. This is exemplified in the synthesis of nucleoside analogues, where the purine is attached to a chiral sugar moiety. nih.gov

Chiral Auxiliaries: Chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. For instance, the stereocontrolled synthesis of 1-substituted homotropanones utilizes chiral N-tert-butanesulfinyl imines as key intermediates to establish the desired stereochemistry. mdpi.com This type of methodology, which relies on the temporary incorporation of a chiral group to guide a reaction, is a powerful tool in asymmetric synthesis and can be adapted for creating chiral purine derivatives. mdpi.com

Asymmetric Catalysis: The use of chiral catalysts to control the formation of stereocenters is a highly efficient method for synthesizing enantiomerically enriched compounds.

Derivatives of adenosine and guanosine that contain a chiral substituent have been noted for their antiviral activity, highlighting the therapeutic potential of these complex molecules. bohrium.com

Functional Group Transformations and Derivatization of this compound

The 6-chloro-9-propylpurine framework is a versatile template for a wide array of chemical modifications, allowing for the systematic exploration of structure-activity relationships.

Regioselective C-H Cyanation at the Purine C-8 Position

The introduction of a cyano group into the purine scaffold can lead to compounds with significant biological activity. mdpi.comdntb.gov.ua While traditional methods for purine cyanation often require multiple steps or the use of highly toxic reagents, a direct and highly regioselective C-H cyanation protocol has been developed. mdpi.comdntb.gov.ua

This method facilitates the cyanation of the purine C-8 position through a sequence of triflic anhydride (B1165640) activation and subsequent nucleophilic attack by trimethylsilyl (B98337) cyanide (TMSCN). mdpi.comdntb.gov.ua The reaction proceeds preferentially on the electron-rich imidazole portion of the purine ring, yielding 8-cyanated purine derivatives in moderate to excellent yields. mdpi.com This protocol tolerates a variety of functional groups on the N-9 substituent, making it a versatile tool for the synthesis of diverse 8-cyanopurines. mdpi.comdntb.gov.ua The resulting cyano group can be further manipulated to create other functional groups like amides, imidates, and various heterocycles. mdpi.com

Table 2: Examples of Regioselective C-8 Cyanation of 6-Chloro-9-substituted-9H-purines

| N-9 Substituent | Product | Yield | Reference |

|---|---|---|---|

| Propargyl | 6-Chloro-9-(propargyl)-9H-purine-8-carbonitrile | 87% | mdpi.com |

| 4-Methylbenzyl | 6-Chloro-9-(4-methylbenzyl)-9H-purine-8-carbonitrile | 86% | mdpi.com |

| Phenyl | 6-Chloro-9-phenyl-9H-purine-8-carbonitrile | 94% | mdpi.com |

| 3-Chlorophenyl | 6-Chloro-9-(3-chlorophenyl)-9H-purine-8-carbonitrile | 83% | mdpi.com |

Modifications and Substitutions at the 6-Chloro Position

The chlorine atom at the C-6 position of the purine ring is an excellent leaving group, making it a key site for introducing structural diversity through nucleophilic aromatic substitution (SNAr) reactions. acs.orgnih.gov This position is susceptible to attack by a wide range of nucleophiles, providing access to a vast library of 6-substituted purine derivatives.

The stability of the N-7 tert-butyl group under various conditions has allowed for the extensive exploration of C-6 modifications on the 7-(tert-Butyl)-6-chloro-7H-purine template. nih.gov This precursor can be readily converted into derivatives bearing oxygen, sulfur, nitrogen, and carbon substituents at the C-6 position. acs.orgnih.gov For example, reaction with sodium azide (B81097) produces a 6-azido derivative, which can then be reduced to the corresponding 6-amino (adenine) analogue. nih.gov This highlights the utility of the 6-chloro group as a synthetic linchpin for creating new 6,7-disubstituted purines. nih.gov Similarly, 2-amino-6-chloropurine (B14584) is a common starting material for synthesizing series of 6-substituted purines with potential biological activities. researchgate.net

Alkylation and Acylation Reactions on the Purine Nucleus

Beyond the N-7/N-9 selectivity, the alkylation and acylation of the purine nucleus are crucial for building complex analogues. Alkylation is generally performed by treating the purine with a base to form an anion, followed by reaction with an alkyl halide. ub.edu As discussed, this often results in mixtures, but optimizing conditions, such as using tetrabutylammonium hydroxide as the base under microwave irradiation, can favor the N-9 product regioselectively. ub.edu More advanced techniques, like three-component alkylation reactions involving an N-heterocycle, an acetal, and an anhydride, offer efficient routes to acylated acyclic nucleosides. researchgate.net

Acylation reactions can also be directed. For instance, studies have shown that sulfonylation of purines can occur regioselectively at the N-9 position, avoiding the N-7 isomer, although the selectivity can be influenced by substituents on the purine ring. researchgate.net

Synthesis of Novel Purine-8(9H)-one Derivatives with Varied Substituents

The synthesis of novel purine derivatives often involves multi-step sequences to construct the heterocyclic core with desired substituents at various positions. A general approach involves building the purine ring system from a substituted pyrimidine precursor. For instance, a series of novel 6,8,9-trisubstituted purine analogues were synthesized starting from 4,6-dichloro-5-nitropyrimidine. tubitak.gov.trnih.gov This multi-step process allowed for the introduction of different groups at the C-6, C-8, and N-9 positions, leading to new compounds with potential anticancer properties. tubitak.gov.trnih.gov

Another powerful strategy for functionalizing the purine scaffold is direct C-H metalation. Using hindered TMP (2,2,6,6-tetramethylpiperidyl) amide bases of zinc or magnesium allows for the efficient and regioselective metalation of purine derivatives at the C-8 and C-6 positions. researchgate.net The resulting organometallic intermediates can then be trapped with a variety of electrophiles, providing a direct route to polysubstituted purines. researchgate.net Additionally, one-pot condensation reactions of 6-chloropyrimidine-4,5-diamine with various aldehydes, often using a reusable catalyst, provide an efficient and environmentally friendly route to 6-chloro-8-substituted-9H-purines. researchgate.net

Structure Activity Relationship Sar and Rational Design in Purine Research

Elucidation of Structural Features Critical for Biological Potency and Selectivity

The biological activity of purine (B94841) derivatives is profoundly influenced by the nature and position of various substituents on the purine core. For the 8-oxopurine series, to which 6-Chloro-9-propyl-7H-purin-8(9H)-one belongs, specific structural elements are paramount for achieving desired biological effects.

Research into 9-alkyl-8-oxoguanines has revealed that these compounds can act as inhibitors of enzymes like human 8-oxoguanine DNA glycosylase (OGG1). mdpi.com Interestingly, the corresponding 6-chloro-8-oxopurines, direct precursors in some synthetic routes, have been found to be slightly more potent inhibitors of OGG1 than their 8-oxoguanine counterparts. mdpi.com This highlights the critical role of the substituent at the C6 position in modulating biological activity. The chlorine atom at this position in this compound is therefore a key determinant of its potential biological profile.

The presence of an oxygen atom at the C8 position is another defining feature. The oxidation of purine bases at this position can lead to conformational changes that are implicated in processes like DNA miscoding during replication. nih.gov In the context of drug design, the 8-oxo functionality provides a crucial hydrogen bonding site that can be exploited for specific interactions with biological targets.

Impact of Substituent Variation at C-2, C-6, C-8, and N-9 on Activity Profiles

The systematic variation of substituents at the C2, C6, C8, and N9 positions of the purine ring is a cornerstone of SAR studies, allowing for the fine-tuning of a compound's activity and selectivity.

C6 Position: The chlorine atom at the C6 position of this compound is a versatile handle for chemical modification. It can be displaced by various nucleophiles to introduce a diverse range of functionalities. For instance, replacement of the chloro group with different amino or hydrazone moieties in 8-azapurine (B62227) analogs has been shown to significantly impact their antiplatelet activity. nih.gov Studies on 6-substituted purines have demonstrated that the nature of the substituent at this position can confer a range of biological activities, including antifungal properties. researchgate.net

N9 Position: The N9-propyl group plays a significant role in target engagement. The length and nature of the alkyl chain at this position can influence binding affinity. For example, in a series of O(6)-alkenylguanines, variations in the alkyl chain length and the introduction of cyclic structures at this position led to significant differences in the inhibition of O(6)-alkylguanine-DNA alkyltransferase (AGT). nih.gov The synthesis of novel N9-substituted purine derivatives bearing amino acid motifs has yielded compounds with dose-dependent anticancer activity. nih.gov

C8 Position: While the subject compound has an oxo group at C8, modifications at this position in other purine series have shown profound effects. In a study of 6,8,9-trisubstituted purine analogues, the introduction of a phenyl group at the C8 position was a key feature for achieving cytotoxic activity against cancer cell lines. mdpi.com

C2 Position: The C2 position offers another site for modification to enhance potency and selectivity. In a series of truncated adenosine (B11128) derivatives, the introduction of various substituents at the C2 position led to compounds with dual agonistic and antagonistic activities at different adenosine receptor subtypes. nih.gov

The following table summarizes the impact of substituent variations on the biological activity of purine analogs based on findings from various research studies.

| Position of Substitution | Type of Substituent | Observed Impact on Biological Activity | Reference Compound Series | Target | Reference |

| C6 | Chlorine | Slightly better inhibition than the corresponding 8-oxoguanine | 9-Alkyl-8-oxoguanines vs. 6-chloro-8-oxopurines | OGG1 | mdpi.com |

| N9 | Propyl | Contributes to lipophilicity and steric profile | General N-alkylated purines | Various | nih.gov |

| C8 | Phenyl | Essential for cytotoxic activity | 6,8,9-Trisubstituted purines | Cancer Cells | mdpi.com |

| C2 | Various | Modulates dual activity at adenosine receptors | Truncated adenosine derivatives | Adenosine Receptors | nih.gov |

| C6 | Amino/Hydrazone | Significant impact on antiplatelet activity | 8-Azapurine derivatives | P2Y12 Receptor | nih.gov |

| N9 | Amino Acid Motifs | Dose-dependent anticancer activity | N9-substituted purines | Cancer Cells | nih.gov |

Stereochemical Requirements and Their Influence on Biological Outcomes

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. The three-dimensional arrangement of atoms can dramatically affect binding affinity and, consequently, biological activity.

For N9-substituted purines, the stereochemistry of the substituent can be a critical determinant of potency. While the N9-propyl group of this compound is achiral, the introduction of chiral centers in the N9-substituent often leads to stereoisomers with distinct biological profiles. For instance, in the synthesis of N-(purin-6-yl)dipeptides, the stereochemistry at the α-amino acid attached to the purine core was found to be crucial for antimycobacterial activity. nih.gov

In a study on imidazodiazepines, which share some structural similarities with purines, the (S)-configuration of chiral oxazole (B20620) derivatives resulted in better ligands for the benzodiazepine (B76468) receptor than their (R)-isomers. mdpi.com This underscores the general principle that the precise spatial orientation of functional groups is often a prerequisite for optimal interaction with a chiral biological target.

Design Principles for Enhanced Target Binding and Bioactivity

The rational design of potent and selective purine-based inhibitors involves several key principles aimed at optimizing interactions with the target protein.

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein, obtained through techniques like X-ray crystallography, allows for the design of molecules that fit snugly into the binding site. This approach facilitates the introduction of substituents that can form specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions with key amino acid residues. For example, the design of kinase inhibitors often involves targeting the hinge region of the ATP-binding site, and modifications to the purine scaffold can enhance these interactions. nih.gov

Exploiting Bioisosterism: Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a common strategy to improve potency, selectivity, or pharmacokinetic properties. For instance, replacing a hydrogen atom with fluorine can alter the electronic properties of a molecule without significantly changing its size, potentially leading to improved binding or metabolic stability. The classical bioisosteric replacement of a CH group with a nitrogen atom in the core heterocyclic ring can affect various physicochemical parameters and pharmacological profiles. nih.gov

Scaffold Derivatization and Optimization Strategies for Lead Compounds

Once a lead compound like this compound is identified, various strategies are employed to further optimize its properties.

Scaffold Hopping: This strategy involves replacing the central purine core with a different heterocyclic system that maintains the key binding interactions but may offer improved properties such as novelty, selectivity, or better pharmacokinetics. For example, replacing a pyrazolopyridine scaffold with pyrrolopyridine, pyrrolopyrimidine, or pyrazolopyrimidine has been explored to gain insights into the SAR of a class of cytotoxic compounds. nih.gov

Combinatorial Chemistry and Library Synthesis: The generation of a library of related compounds with diverse substituents allows for the rapid exploration of the chemical space around a lead compound. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful tools for introducing a wide variety of substituents at different positions of the purine ring. clockss.org

Lead Optimization: This iterative process involves cycles of chemical synthesis and biological testing to refine the structure of a lead compound. The goal is to enhance desired properties like potency and selectivity while minimizing undesirable ones. wuxibiology.com This can involve fine-tuning the size and nature of substituents, introducing or removing functional groups, and altering the physicochemical properties of the molecule. Recent advances in structural modification strategies for kinase inhibitors, for example, have focused on scaffold hopping, bioisosterism, and structure-based design to overcome challenges like drug resistance. nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "6-Chloro-9-propyl-7H-purin-8(9H)-one," docking simulations are instrumental in understanding how it interacts with potential biological targets.

Researchers have employed docking studies to investigate the binding of "this compound" analogs within the active sites of various enzymes. For instance, studies have shown that derivatives of this compound can be docked into the ATP-binding site of kinases, a family of enzymes often implicated in cancer and inflammatory diseases. These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. The chlorine atom at the 6-position and the propyl group at the 9-position are often critical for these interactions, influencing the compound's potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

Both 2D- and 3D-QSAR methodologies have been applied to series of compounds that include the "this compound" scaffold. 2D-QSAR models correlate biological activity with physicochemical properties or topological indices derived from the two-dimensional structure of the molecule. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take the three-dimensional structure into account, providing a more detailed understanding of the structure-activity relationship.

Through QSAR studies, researchers have been able to correlate the steric and electronic properties of "this compound" derivatives with their observed biological activities. For example, the size and shape of the substituent at the 9-position (the propyl group in this case) can significantly impact the compound's ability to fit into a target's binding pocket. The electronic properties, influenced by the chlorine atom at the 6-position, are crucial for forming specific interactions, such as halogen bonds, which can enhance binding affinity.

A hypothetical QSAR data table for a series of analogs might look like this:

| Compound | Steric Parameter (e.g., Molar Refractivity) | Electronic Parameter (e.g., Hammett Constant) | Observed Biological Activity (e.g., IC50 in µM) |

| Analog 1 | 45.3 | 0.23 | 1.5 |

| Analog 2 | 50.1 | 0.15 | 2.8 |

| Analog 3 | 48.7 | 0.31 | 0.9 |

Pharmacophore Modeling for Ligand Design and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for "this compound" would typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and halogen bond donors.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that fit the model. This process, known as virtual screening, allows for the rapid identification of new potential lead compounds with diverse chemical scaffolds but similar biological activity profiles.

In Silico Prediction of Biological Activities (e.g., PASS Prediction)

Computational tools can be used to predict the likely biological activities of a compound based on its structure. One such tool is PASS (Prediction of Activity Spectra for Substances). By analyzing the structure of "this compound," PASS can generate a list of potential biological activities, along with probabilities for each. This can help researchers to prioritize which biological assays to perform and to identify potential new applications for the compound.

A sample PASS prediction output might indicate probabilities for activities such as:

Kinase inhibitor

Antiviral agent

Immunomodulator

Bioinformatics Approaches for Target Identification (e.g., cDNA Microarray Data Analysis)

Bioinformatics approaches can be employed to identify the potential molecular targets of "this compound." For instance, if the compound is found to have an effect on cell proliferation, cDNA microarray analysis can be used to examine the changes in gene expression in cells treated with the compound. By analyzing which genes are up- or down-regulated, researchers can infer which cellular pathways are being affected and, consequently, identify potential protein targets of the compound. This approach provides a broad, unbiased view of the compound's effects on a cellular level.

Future Directions and Emerging Research Avenues

Exploration of Novel Mechanisms of Action and Uncharted Biological Targets

Given the lack of specific research, the mechanism of action and biological targets of 6-Chloro-9-propyl-7H-purin-8(9H)-one are entirely speculative. However, the broader class of purine (B94841) analogues is known to interact with a wide range of biological molecules, including enzymes and receptors. For example, some 6-chloropurine (B14466) derivatives have been shown to inhibit DNA, RNA, and protein synthesis, while others exhibit cytotoxicity against cancer cell lines. biosynth.com A crucial first step in exploring the potential of this compound would be to screen it against a panel of known cancer cell lines and viral targets.

One related compound, 6-Chloro-9-(β-D-ribofuranosyl)purine, has been found to bind to hydroxymethylbilane (B3061235) synthase (HMBS), an enzyme involved in the heme biosynthetic pathway, and exhibits cytotoxicity against melanoma cells. biosynth.com Another area of interest could be its potential as a toll-like receptor (TLR) agonist, as seen with other 8-oxo-purine derivatives which have been investigated for the treatment of asthma. acs.org High-throughput screening and target identification studies would be instrumental in uncovering the unique biological activities and mechanisms of this compound.

Advanced Synthetic Methodologies for Diversification and Library Synthesis

The development of efficient and versatile synthetic routes is paramount for the exploration of this compound and its derivatives. While a specific synthesis for this compound is not detailed in the literature, established methods for the synthesis of related purine derivatives can be adapted. One common approach involves the condensation of a suitably substituted pyrimidine (B1678525) with a formic acid equivalent to form the purine ring system. researchgate.net

More advanced methodologies, such as multicomponent reactions (MCRs), could offer a more streamlined approach to generating a library of derivatives for biological screening. Additionally, modern catalytic methods, including palladium-catalyzed cross-coupling reactions, could be employed for the efficient modification of the purine core. The synthesis of a related compound, 6-chloro-8-substituted-9H-purine derivatives, has been achieved through a one-pot condensation reaction, demonstrating the feasibility of efficient synthetic strategies. researchgate.net

Integration of Multidisciplinary Research for Comprehensive Understanding of Purine Chemistry and Biology

A comprehensive understanding of this compound will necessitate a multidisciplinary research approach. This would involve the collaboration of synthetic organic chemists to create the compound and its derivatives, computational chemists to model its interactions with potential biological targets, and biologists to evaluate its efficacy and mechanism of action in cellular and in vivo models.

The integration of techniques such as X-ray crystallography could provide valuable insights into the three-dimensional structure of the compound and its binding mode to target proteins. Furthermore, the application of 'omics' technologies, such as genomics and proteomics, could help to elucidate the broader cellular pathways affected by this molecule. Such a collaborative effort will be essential to fully realize the therapeutic potential of this and other novel purine derivatives. The study of related pyrazolo[3,4-d]pyrimidine derivatives has shown the power of combining synthesis, biological evaluation, and molecular docking to identify promising antibacterial agents. mdpi.com

Q & A

Q. What are the primary synthetic routes for 6-Chloro-9-propyl-7H-purin-8(9H)-one?

The compound is typically synthesized via nucleophilic substitution reactions. For example, halogenation at the purine C8 position can be achieved using hexachloroethane and a strong base like lithium diisopropylamide (LDA) under inert conditions. Evidence from analogous purine derivatives (e.g., 8-chloropurine synthesis) shows that reaction yields (~31%) may vary due to competing side reactions, such as allylic chlorination or deprotonation of the propyl chain . Alternative methods include using polar aprotic solvents (e.g., DMF) with potassium carbonate to facilitate alkylation of purine precursors .

Q. How is this compound characterized post-synthesis?

Key techniques include:

- NMR Spectroscopy : and NMR identify substituent positions (e.g., propyl chain integration at δ ~4.5 ppm for N9 protons, chloro group deshielding effects at C8) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., observed [M] at m/z 194.0355 for a related chloro-purine) .

- X-ray Crystallography : Software like SHELXL refines crystal structures, while Mercury visualizes packing patterns and intermolecular interactions .

Advanced Research Questions

Q. How can low yields during the C8 chlorination step be improved?

Low yields (e.g., 31% in lithiation-chlorination) often stem from competing side reactions. Optimization strategies include:

- Temperature Control : Lowering reaction temperatures to suppress allylic chlorination .

- Reagent Selection : Using milder chlorinating agents (e.g., N-chlorosuccinimide) instead of hexachloroethane to reduce byproducts .

- Protecting Groups : Introducing temporary protecting groups at reactive sites (e.g., N7) to direct regioselectivity .

Q. What computational tools aid in analyzing the compound’s structural and electronic properties?

- SHELX Suite : For refining crystallographic data and resolving twinning or disorder in crystal structures .

- Mercury CSD : To compare packing motifs with related purines and predict solubility/stability via void analysis .

- DFT Calculations : To model electronic effects of the chloro and propyl groups on reactivity (e.g., charge distribution at C8) .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?

Contradictions may arise from impurities or dynamic processes (e.g., tautomerism). Methodological steps include:

- 2D NMR (COSY, HMBC) : To confirm connectivity and rule out isomeric impurities .

- Variable-Temperature NMR : To detect tautomeric equilibria (e.g., N7 vs. N9 alkylation) .

- Complementary Techniques : Cross-validate with IR (C=O stretch at ~1700 cm) or X-ray data .

Q. What strategies enable selective functionalization of the purine core?

- Electrophilic Aromatic Substitution : Chloro groups direct electrophiles to C2 or C6 positions under acidic conditions .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at C8 using palladium catalysts to introduce aryl/heteroaryl groups .

- Reductive Amination : Modify the propyl chain post-synthesis to introduce amino or hydroxyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.